molecular formula C25H24N6O3 B15011363 2-[({(E)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(diphenylmethyl)acetamide

2-[({(E)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(diphenylmethyl)acetamide

Katalognummer: B15011363
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: UWCSXLHJYDVQBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a diphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 4-methylphenylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with diphenylmethyl acetate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-{[(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(4-METHYLPHENYL)AMINO]METHYLIDENE]AMINO]OXY}-N-(DIPHENYLMETHYL)ACETAMIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a versatile compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C25H24N6O3

Molekulargewicht

456.5 g/mol

IUPAC-Name

2-[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(4-methylphenyl)carbonimidoyl]amino]oxy-N-benzhydrylacetamide

InChI

InChI=1S/C25H24N6O3/c1-17-12-14-20(15-13-17)27-25(23-24(26)30-34-29-23)31-33-16-21(32)28-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H2,26,30)(H,27,31)(H,28,32)

InChI-Schlüssel

UWCSXLHJYDVQBR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.